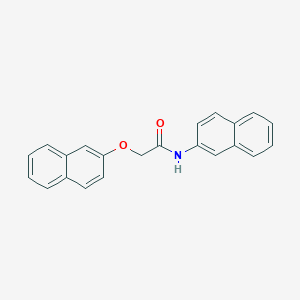
N-(2,4-dimethoxyphenyl)-N'-2-pyridinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-2-pyridinylthiourea, commonly known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTU is a thiourea derivative and is widely used as a fungicide and herbicide. However, recent studies have shown that DPTU possesses various biochemical and physiological effects that make it a promising candidate for therapeutic interventions.
Mecanismo De Acción
The mechanism of action of DPTU is not well understood. However, studies have suggested that DPTU exerts its therapeutic effects by inhibiting the activity of specific enzymes involved in various biochemical pathways. For example, DPTU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2 activity, DPTU reduces inflammation and pain.
Biochemical and Physiological Effects:
DPTU has been found to possess various biochemical and physiological effects. Studies have shown that DPTU can reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. DPTU has also been found to possess antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPTU is its low toxicity. Studies have shown that DPTU is relatively safe and well-tolerated, even at high doses. This makes it an attractive candidate for further research and development. However, one of the limitations of DPTU is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DPTU. One area of interest is the development of new antibiotics based on the antibacterial and antifungal properties of DPTU. Another area of interest is the development of new anti-inflammatory drugs based on the COX-2 inhibiting properties of DPTU. Additionally, further research is needed to better understand the mechanism of action of DPTU and its potential therapeutic applications in various fields of medicine.
Métodos De Síntesis
The synthesis of DPTU involves the reaction of 2,4-dimethoxyaniline with 2-pyridyl isothiocyanate. The reaction is carried out in the presence of anhydrous toluene and triethylamine, which acts as a base. The reaction mixture is heated to reflux for several hours, after which the product is obtained through filtration and recrystallization.
Aplicaciones Científicas De Investigación
DPTU has been extensively studied for its therapeutic potential in various fields of medicine. Studies have shown that DPTU possesses anti-inflammatory, anti-tumor, and neuroprotective properties. DPTU has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-10-6-7-11(12(9-10)19-2)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQOBAGJSYGSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)
![2-ethoxy-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5754575.png)



![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)


![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
